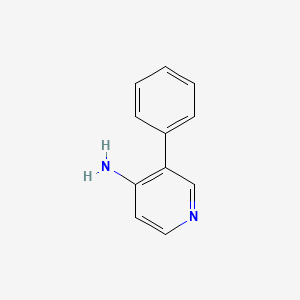

3-Phenylpyridin-4-amine

Description

BenchChem offers high-quality 3-Phenylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRTBROPARUQBTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673484 | |

| Record name | 3-Phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211524-38-7 | |

| Record name | 3-Phenylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Phenylpyridinamine Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide on the Mechanistic Versatility of the 3-Phenylpyridin-4-amine Scaffold

Abstract

The 3-phenylpyridin-4-amine molecular framework represents a cornerstone in contemporary medicinal chemistry. While the specific mechanism of action for the parent compound is not extensively defined in isolation, its true significance lies in its role as a "privileged scaffold". This guide delineates the mechanistic versatility of this core structure by examining its derivatives, which have been successfully engineered to modulate a diverse array of high-value biological targets. We will dissect the structural attributes that enable this scaffold to serve as a foundation for potent and selective inhibitors of kinases, enzymes, and other protein targets implicated in oncology, metabolic disorders, and neurodegenerative diseases. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing insights into the causality behind experimental design and the self-validating systems used to confirm the therapeutic potential of 3-phenylpyridin-4-amine-based compounds.

The Concept of a Privileged Scaffold

In medicinal chemistry, a privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity.[1][2] The 3-phenylpyridin-4-amine core exemplifies this concept. Its structural rigidity, combined with the strategic placement of nitrogen atoms and a phenyl group, provides a three-dimensional arrangement that can be systematically modified to interact with a wide variety of protein active sites.[3] The pyridine ring can act as a hydrogen bond acceptor, while the amine group can serve as a hydrogen bond donor. The phenyl ring offers a site for further functionalization to enhance potency, selectivity, and pharmacokinetic properties.[4]

Caption: The 3-Phenylpyridin-4-amine scaffold as a versatile core for developing diverse bioactive derivatives.

Foundational Bioactivity: Insights from Aminopyridines

To understand the inherent potential of the 3-phenylpyridin-4-amine scaffold, it is instructive to examine the bioactivity of its simpler analogue, 4-aminopyridine (4-AP). 4-AP is a well-characterized potassium channel blocker.[5] By obstructing voltage-gated potassium channels in neurons, it prolongs the duration of the action potential, thereby enhancing the release of neurotransmitters like acetylcholine.[5] This mechanism is the basis for its therapeutic use in improving walking in patients with multiple sclerosis, where it helps to overcome conduction deficits in demyelinated axons.[5] This foundational activity highlights the scaffold's intrinsic ability to interact with crucial components of the nervous system.

Mechanism of Action Through Key Derivatives

The true mechanistic story of 3-phenylpyridin-4-amine is told through the diverse biological activities of its derivatives. By appending different chemical moieties to the core scaffold, medicinal chemists have developed potent and selective inhibitors for a range of therapeutic targets.

Kinase Inhibition in Oncology

The phenylpyridinamine scaffold is a recurring motif in the design of kinase inhibitors for cancer therapy. Kinases are a class of enzymes that catalyze the phosphorylation of proteins, and their dysregulation is a common driver of cancer cell proliferation and survival.

-

AKT Inhibition: Derivatives of a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series have been developed as potent and selective allosteric inhibitors of AKT kinases (AKT1, 2, and 3).[6] Allosteric inhibition is a mechanism where the inhibitor binds to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its activity. This approach can offer greater selectivity compared to traditional ATP-competitive inhibitors. The compound ARQ 092, from this series, demonstrated potent cellular inhibition of AKT activation and downstream signaling.[6]

-

CDK2 Inhibition: N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is implicated in several cancers.[7][8] Computational studies suggest these compounds establish strong inhibitory interactions within the CDK2 active site, leading to a stabilization of the protein in a less active conformation.[7]

-

Other Kinase Targets: The versatility of the scaffold is further demonstrated by its use in developing inhibitors for a range of other kinases, including Src,[9] FMS-like tyrosine kinase-3 (FLT3),[10] and Polo-like kinase 4 (PLK4).[11] In many of these cases, the aminopyrimidine core forms critical hydrogen bond interactions with the hinge region of the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[11]

Caption: Generalized PI3K/AKT signaling pathway, a common target for phenylpyridinamine-based kinase inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition in Metabolic Disease

Derivatives of the phenylpyridine scaffold have also been synthesized and evaluated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[12] DPP-4 is responsible for the degradation of incretin hormones, which stimulate insulin secretion. By inhibiting DPP-4, these compounds prolong the action of incretins, leading to improved glycemic control in type 2 diabetes.[13] Docking studies of potent phenylpyridine-based DPP-4 inhibitors have revealed key interactions, such as hydrogen bonding with arginine residues within the enzyme's active site, which are crucial for their inhibitory activity.[12]

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of a novel 3-phenylpyridin-4-amine derivative requires a multi-faceted experimental approach.

Step-by-Step: In Vitro Kinase Inhibition Assay

This protocol provides a generalized workflow for assessing the inhibitory potential of a test compound against a target kinase.

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a reaction buffer appropriate for the specific kinase (typically containing Tris-HCl, MgCl2, and DTT).

-

Prepare solutions of the kinase, a suitable peptide substrate, and ATP at desired concentrations.

-

-

Assay Procedure:

-

Serially dilute the test compound stock to create a range of concentrations.

-

In a 96-well or 384-well plate, add the reaction buffer, the kinase, and the test compound at various concentrations.

-

Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often with a radiolabel like ³³P-ATP or coupled to a fluorescence detection system).

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding a stop solution like phosphoric acid).

-

-

Detection and Data Analysis:

-

Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence intensity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cellular Assays for Target Engagement

To confirm that the inhibitor is active in a biological context, cellular assays are essential.

-

Western Blotting: Treat cancer cells expressing the target kinase with the test compound. Lyse the cells and perform a Western blot to measure the phosphorylation status of the kinase's known downstream substrates. A reduction in phosphorylation indicates successful target engagement in a cellular environment.[6]

-

Cell Proliferation Assays (e.g., MTT, CellTiter-Glo®): Culture cancer cells in the presence of varying concentrations of the test compound for 48-72 hours. Use a viability assay to measure the compound's effect on cell proliferation. This provides an indication of the compound's anti-cancer efficacy.[14]

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected derivatives based on the phenylpyridinamine or related scaffolds, as reported in the literature.

| Compound Class/Derivative | Target | IC₅₀ Value | Reference |

| ARQ 092 (Miransertib) | AKT1 | 4.7 nM | [6] |

| PhPP-CH₂CO-CIYKYY | c-Src Kinase | 0.38 µM | [9] |

| Pyridine Derivative | DPP-4 | 0.57 nM | [12] |

| Compound 8h | PLK4 | 6.7 nM | [11] |

| N-(pyridin-3-yl)pyrimidin-4-amine analogue (7l) | CDK2 | (Antiproliferative IC₅₀ against MV4-11 cells: 0.83 µM) | [8] |

Conclusion

The 3-phenylpyridin-4-amine core is a testament to the power of scaffold-based drug design. While its own biological activity may be modest, its structural and electronic properties make it an exceptionally versatile starting point for creating highly potent and selective modulators of diverse biological targets. From allosteric inhibition of survival kinases like AKT to the competitive inhibition of metabolic enzymes such as DPP-4, derivatives of this scaffold have demonstrated significant therapeutic potential. The continued exploration of this privileged structure, guided by a deep understanding of its mechanistic possibilities, promises to yield a new generation of innovative therapeutics for a wide range of human diseases.

References

- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Institutes of Health.

-

Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. PubMed. Available at: [Link]

-

Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. PubMed. Available at: [Link]

-

3-(4-Phenylphenyl)pyridin-4-amine. PubChem. Available at: [Link]

-

Synthesis of phenylpyridine derivatives and their biological evaluation toward dipeptidyl peptidase-4. ResearchGate. Available at: [Link]

-

Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. National Institutes of Health. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]

-

Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. Available at: [Link]

-

N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. MDPI. Available at: [Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PubMed. Available at: [Link]

-

Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Available at: [Link]

-

3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub. Available at: [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. Available at: [Link]

-

Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. PubMed. Available at: [Link]

-

Reimagining biogenic amine signaling in the brain and beyond. PubMed Central. Available at: [Link]

-

Pharmacological potential of biogenic amine–polyamine interactions beyond neurotransmission. PubMed Central. Available at: [Link]

-

4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Available at: [Link]

-

The Biogenic Amines. NCBI Bookshelf. Available at: [Link]

-

N-phenylpyridin-4-amine. PubChem. Available at: [Link]

-

Reduction of 3,4-diaminopyridine-induced biogenic amine synthesis and release in rat brain by gabapentin. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 6. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Introduction: The 3-Phenylpyridin-4-amine Scaffold as a Privileged Core in Drug Discovery

An In-Depth Technical Guide to the Biological Activity of 3-Phenylpyridin-4-amine Derivatives

The 3-phenylpyridin-4-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1] This versatile framework serves as the foundation for designing and synthesizing novel therapeutic agents with a broad spectrum of biological activities. Derivatives of this core have shown significant promise in addressing a range of human diseases, including cancer, inflammatory disorders, and neurological conditions.[1][2]

This technical guide offers a comprehensive overview of the synthesis, multifaceted biological activities, and mechanisms of action associated with 3-phenylpyridin-4-amine derivatives. It is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental insights to facilitate further investigation and application of this promising class of compounds.

Synthetic Strategies: Building the 3-Phenylpyridin-4-amine Core

The synthesis of 3-phenylpyridin-4-amine derivatives often leverages modern cross-coupling methodologies, which allow for the efficient and modular construction of the core aryl-pyridine bond. The Suzuki-Miyaura coupling is a particularly powerful and widely used reaction for this purpose, enabling the combination of a pyridine precursor with a phenylboronic acid derivative. This modularity is crucial for conducting extensive structure-activity relationship (SAR) studies, as it allows for the systematic variation of substituents on both the pyridine and phenyl rings.

General Protocol: Suzuki-Miyaura Cross-Coupling for 3-Aryl-Pyridine Synthesis

This protocol outlines a general method for the synthesis of 3-phenylpyridin-4-amine derivatives, analogous to those used for creating potent tubulin polymerization inhibitors.[1] The causality behind this choice of reaction lies in its high tolerance for various functional groups, reliability, and generally high yields, making it an industry standard for creating C-C bonds between aromatic rings.

Materials:

-

Substituted 3-halopyridin-4-amine (e.g., 3-bromo- or 3-iodopyridin-4-amine)

-

Substituted Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, DME, Toluene)

-

Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 3-halopyridin-4-amine (1.0 eq), the corresponding phenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst (0.01-0.05 eq). The pre-purging ensures the catalytic cycle is not compromised.

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[1]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 3-phenylpyridin-4-amine derivative.[1]

Key Biological Activities and Mechanisms of Action

Derivatives of the 3-phenylpyridin-4-amine scaffold exhibit a remarkable range of biological activities, with anticancer applications being the most extensively studied. Their efficacy often stems from the precise inhibition of key enzymes involved in cellular signaling and proliferation.

Anticancer Activity

The primary anticancer mechanism of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[3] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

a) Kinase Inhibition:

-

AKT Kinase Inhibition: The PI3K/AKT signaling pathway is frequently overactive in cancer. The 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series has yielded potent, selective, and orally bioavailable allosteric AKT inhibitors. A notable example is ARQ 092 , which demonstrated high potency against AKT1, AKT2, and AKT3, and inhibited tumor growth in xenograft models.[4] Its allosteric mode of inhibition was confirmed by co-crystallography, providing a structural basis for its targeted action.[4]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle progression, and their inhibitors can induce cell cycle arrest and apoptosis. Novel N-(pyridin-3-yl)pyrimidin-4-amine analogues have been developed as potent CDK2 inhibitors.[5] The most promising compound from one study, 7l , showed broad antiproliferative effects against various cancer cell lines (MV4-11, HT-29, MCF-7, HeLa) with low micromolar IC₅₀ values and was less toxic to normal cells.[5][6] Mechanistic studies confirmed that it induces cell cycle arrest and apoptosis by potently inhibiting the CDK2/cyclin A2 complex.[5]

-

Src Kinase Inhibition: Src is a non-receptor tyrosine kinase involved in cell proliferation and metastasis. 3-Phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates have been synthesized as potent Src kinase inhibitors, demonstrating a synergistic effect where the conjugate is significantly more potent than the parent compounds alone.[7]

b) Tubulin Polymerization Inhibition:

Certain diarylpyridine derivatives have been designed as analogs of Combretastatin A-4 (CA-4), a natural product that destabilizes microtubules.[1] These compounds inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. This mechanism provides a distinct and potent avenue for anticancer activity, separate from kinase inhibition.[1]

Anti-inflammatory Activity

Select 3-phenylpyridine derivatives have been investigated as anti-inflammatory agents.[1] Their mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. Selective COX-2 inhibition is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Neurological and Cytoprotective Activities

-

Dopamine Autoreceptor Agonism: A novel dopamine (DA) autoreceptor agonist, 1,2,3,6-tetrahydro-4-phenyl-1- [(3-phenyl-3-cyclohexen-1-yl)methyl]pyridine, was identified with potential antipsychotic-like activity.[8] The R-(+)-enantiomer, in particular, showed promise in behavioral tests, suggesting potential clinical utility.[8]

-

Cytoprotective Effects: In studies on related 3-aminopyridin-2(1H)-one derivatives, several compounds exhibited pronounced cytoprotective activity, enhancing cell survival in vitro under conditions of stress.[9][10] This activity, assessed by MTT and neutral red uptake assays, suggests potential applications in protecting cells from various insults.[9]

Structure-Activity Relationship (SAR) Insights

The biological activity of 3-phenylpyridin-4-amine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings.

| Modification | Effect on Activity | Rationale / Example |

| Substitution on Phenyl Ring | Electron-donating groups (e.g., -OCH₃) are often better tolerated than electron-withdrawing groups for dopamine agonist activity.[8] | The presence of multiple methoxy (-OCH₃) groups on the phenyl ring can significantly increase antiproliferative activity against cancer cell lines.[11] |

| Substitution on Pyridine Ring | Varies significantly with the target. For kinase inhibitors, specific substitutions are crucial for fitting into the ATP binding pocket. | In CDK2 inhibitors, modifying the pyrimidine portion of N-(pyridin-3-yl)pyrimidin-4-amine analogues directly impacts binding affinity and selectivity.[5][6] |

| Linker Chain Length | For dopamine agonists, a single methylene chain connecting the two ring systems was found to be the most potent.[8] | Altering the linker length can change the molecule's conformation, affecting its ability to bind optimally to the receptor. |

| Isomeric Configuration | Enantiomers can have vastly different activities. | The (+)-enantiomer of a dopamine agonist had higher intrinsic activity than the (-)-enantiomer.[8] |

Key Experimental Protocols

To evaluate the biological activity of these derivatives, standardized and reproducible assays are essential. The following protocols are foundational for assessing cytotoxicity and enzyme inhibition.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay is a gold standard for assessing the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.

Step-by-Step Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-phenylpyridin-4-amine derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug like Doxorubicin). Incubate the plates for 48-72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes representative biological activity data for various pyridine derivatives, highlighting their potency against different targets.

| Compound Class | Target | Specific Compound | Activity (IC₅₀) | Cancer Cell Line | Reference |

| Imidazo[4,5-b]pyridines | AKT1/2/3 Kinase | ARQ 092 | High Potency | Endometrial Adenocarcinoma | [4] |

| N-(pyridin-3-yl)pyrimidines | CDK2 Kinase | Compound 7l | 0.83 µM | MV4-11 (Leukemia) | [5] |

| N-(pyridin-3-yl)pyrimidines | CDK2 Kinase | Compound 7l | 2.12 µM | HT-29 (Colon) | [5] |

| Pyrazolo[3,4-d]pyrimidines | Src Kinase | PhPP-CH₂CO-CIYKYY | 0.38 µM | (Enzymatic Assay) | [7] |

| Phenylpyrimidin-amines | EGFR Kinase | Compound 13f | 1.5 µM | KKU-452 (Cholangiocarcinoma) | [12] |

Conclusion and Future Directions

The 3-phenylpyridin-4-amine scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their efficacy is largely driven by their ability to inhibit a range of protein kinases fundamental to cancer cell proliferation and survival.[3] The modular nature of their synthesis allows for extensive SAR studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

Future research should focus on:

-

Lead Optimization: Synthesizing and screening new analogs to improve potency and reduce off-target effects.

-

Target Expansion: Exploring the activity of these derivatives against other emerging therapeutic targets in cancer and beyond.

-

Combination Therapies: Investigating the synergistic effects of these compounds when used in combination with existing chemotherapeutic agents or immunotherapies.

-

Advanced Drug Delivery: Developing novel formulations to improve the bioavailability and targeted delivery of promising lead compounds.

The continued exploration of this privileged scaffold is poised to yield next-generation therapeutics for a variety of challenging diseases.

References

-

Zakharyants, N.V., et al. (2022). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. National Institutes of Health. Available from: [Link]

-

Chem-Impex. (n.d.). 3-Amino-4-phenylpyridine. Chem-Impex. Available from: [Link]

-

Zakharyants, N.V., et al. (2021). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. National Institutes of Health. Available from: [Link]

-

Yu, K., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6455-69. Available from: [Link]

-

Corbin, A.E., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 38(23), 4749-60. Available from: [Link]

-

Krasavin, M., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. Available from: [Link]

-

Laconde, G., et al. (2007). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Bioorganic & Medicinal Chemistry, 15(4), 1897-905. Available from: [Link]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 143, 107019. Available from: [Link]

-

Shafique, R., et al. (2024). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics. Available from: [Link]

-

Hernández-García, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(10), 2353. Available from: [Link]

-

Semra, E., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(2), 577-585. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Phenylpyridin-4-amine Scaffold: A Technical Guide to a Privileged Core for Kinase Inhibitor Design

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as a major class of therapeutic targets, particularly in oncology. The relentless pursuit of novel, selective, and potent kinase inhibitors has led to the exploration of diverse chemical scaffolds. Among these, the 3-phenylpyridin-4-amine core represents a "privileged" structure, offering a versatile three-dimensional framework for engaging the ATP-binding site of various kinases. This technical guide provides an in-depth exploration of the 3-phenylpyridin-4-amine scaffold as a foundational element in modern kinase inhibitor design. We will dissect the rationale behind its utility, propose synthetic strategies, detail comprehensive protocols for its biological evaluation, and synthesize structure-activity relationship (SAR) insights from analogous chemical series. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for the discovery of next-generation targeted therapies.

Introduction: The Kinase-Centric Era of Drug Discovery and the Rise of Privileged Scaffolds

The human kinome comprises over 500 protein kinases that orchestrate a complex web of signaling pathways governing cellular processes like growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of numerous diseases, most notably cancer.[1] This has firmly established kinases as one of the most critical target families in drug discovery.

The development of kinase inhibitors has evolved from broad-spectrum agents to highly selective molecules targeting specific kinases. This progression hinges on the exploitation of subtle differences within the largely conserved ATP-binding pocket. Medicinal chemists often rely on "privileged scaffolds," core molecular structures that are known to interact with specific biological targets and can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. The 3-phenylpyridin-4-amine scaffold has emerged as one such framework, with its derivatives showing promise in targeting a range of kinases.[2]

The 3-Phenylpyridin-4-amine Core: A Strategic Framework for Kinase Engagement

The utility of the 3-phenylpyridin-4-amine scaffold lies in its inherent structural and electronic properties, which are well-suited for interaction with the canonical features of a kinase ATP-binding site.

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. This feature enables it to form a critical hydrogen bond with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is a primary anchoring point for many ATP-competitive inhibitors.

-

The Phenyl Group: The phenyl ring at the 3-position can be directed into a hydrophobic pocket within the ATP-binding site, often referred to as the "back pocket." This interaction contributes significantly to the binding affinity and can be a key determinant of selectivity. Substitutions on this ring allow for fine-tuning of steric and electronic properties to maximize complementarity with the target kinase.

-

The 4-Amino Group: The exocyclic amino group at the 4-position serves as a versatile vector for chemical modification. It can act as a hydrogen bond donor and, more importantly, provides a synthetic handle to introduce a wide array of substituents. These modifications can extend into the solvent-exposed region or other pockets of the active site, profoundly influencing potency, selectivity, and physicochemical properties like solubility.

Synthesis of 3-Phenylpyridin-4-amine Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through modern cross-coupling methodologies. A plausible and flexible approach involves a Suzuki or Buchwald-Hartwig coupling reaction as the key step for forming the C-C or C-N bond that defines the scaffold.

Protocol 1: General Synthesis via Suzuki Coupling

This protocol describes a general method for the synthesis of 3-phenylpyridin-4-amine derivatives.

-

Starting Materials: 3-Bromopyridin-4-amine (or a suitable protected analogue) and a substituted phenylboronic acid.

-

Reaction Setup: In a reaction vessel, combine 3-bromopyridin-4-amine (1.0 eq.), the desired phenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent: Use a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-phenylpyridin-4-amine derivative.

-

Further Functionalization: The primary amine at the 4-position can be further derivatized through standard amide bond formation, reductive amination, or other N-functionalization reactions to build out the desired inhibitor structure.

Biological Evaluation of Novel Inhibitors

A systematic workflow is crucial to characterize the biological activity of newly synthesized compounds based on the 3-phenylpyridin-4-amine scaffold. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo models.

In Vitro Biochemical Assays

The initial step is to determine if the compound directly inhibits the catalytic activity of the target kinase. Luminescence-based assays that measure ATP consumption (or ADP production) are robust, high-throughput, and widely used.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC₅₀ value of an inhibitor against a specific kinase using a commercial kit like ADP-Glo™.

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO.

-

Kinase Reaction Setup:

-

In a 384-well white plate, add 1 µL of the serially diluted compound or DMSO control.

-

Add 2 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

-

Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

-

Initiate the kinase reaction by adding 2 µL of a mixture containing the kinase substrate and ATP (at a concentration close to its Kₘ for the enzyme).

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

| Kinase Target | Hypothetical Inhibitor A (IC₅₀, nM) | Staurosporine (IC₅₀, nM) |

| Target Kinase X | 15 | 5 |

| Kinase B | 250 | 10 |

| Kinase C | >10,000 | 20 |

| Kinase D | 8 | 2 |

| Kinase E | 750 | 15 |

Cell-Based Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical for determining a compound's activity in a physiological context.[3][4] These assays assess whether the compound can penetrate the cell membrane, engage its target, and exert a functional effect.

-

Target Engagement: Western blotting is a standard method to assess if the inhibitor blocks the phosphorylation of a known downstream substrate of the target kinase in cells. A reduction in the phosphorylated substrate signal indicates successful target engagement.

-

Cellular Potency: Assays like the MTT or CellTiter-Glo® viability assay measure the effect of the compound on the proliferation or survival of cancer cell lines that are known to be dependent on the target kinase's activity.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While direct SAR data for 3-phenylpyridin-4-amine is not extensively published, valuable insights can be drawn from related aminopyridine and phenylpyridine kinase inhibitors.[5][6]

| Scaffold Position | Modification | General Effect on Activity | Rationale / Example |

| Phenyl Ring (Position 3) | Introduction of small electron-withdrawing groups (e.g., -F, -Cl) | Often increases potency. | Can form specific halogen bonds or improve binding pocket complementarity. |

| Introduction of bulky groups | Can increase or decrease potency. | Highly dependent on the size and shape of the kinase's hydrophobic pocket. | |

| Pyridine Ring | Isosteric replacements (e.g., pyrimidine) | Modulates hinge-binding affinity and selectivity. | The N-(pyridin-3-yl)pyrimidin-4-amine scaffold is effective against CDK2.[7] |

| Amino Group (Position 4) | Acylation with small hydrophobic groups | Can increase potency. | Extends into a nearby pocket, providing additional hydrophobic interactions. |

| Attachment of solubilizing groups (e.g., morpholine, piperazine) | May slightly decrease potency but improves physicochemical properties. | Crucial for developing orally bioavailable drugs. Seen in 4-(phenylamino)pyrido[4,3-d]pyrimidines.[6] |

A notable example comes from the development of allosteric AKT inhibitors, where a more complex 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine series was explored.[5] This demonstrates how the core aminophenylpyridine structure can be elaborated into highly potent and selective agents.

Conclusion and Future Directions

The 3-phenylpyridin-4-amine scaffold represents a strategically sound and synthetically accessible starting point for the design of novel kinase inhibitors. Its inherent ability to engage key features of the ATP-binding site makes it a "privileged" core for medicinal chemistry campaigns. The true potential of this scaffold will be unlocked through systematic exploration of its derivatization, guided by structure-based design and comprehensive biological evaluation. Future efforts should focus on synthesizing diverse libraries of 3-phenylpyridin-4-amine analogues and screening them against a broad panel of kinases to identify novel inhibitor chemotypes. The integration of computational modeling with empirical screening will be crucial in accelerating the discovery of potent and selective drug candidates derived from this promising molecular framework.

References

-

Profacgen. Cell-based Kinase Assays. Available from: [Link]

-

Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

-

Yu, B., et al. (2016). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Journal of Medicinal Chemistry, 59(13), 6455-69. Available from: [Link]

-

J&K Scientific LLC. 3-Phenylpyridin-4-amine | 1211524-38-7. Available from: [Link]

-

Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3915-25. Available from: [Link]

-

Stürzebecher, J., et al. (1995). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Journal of Enzyme Inhibition, 9(1), 87-99. Available from: [Link]

-

Singh, U. P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5). Available from: [Link]

-

Chhikara, B. S., et al. (2018). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 23(11), 2776. Available from: [Link]

-

Abdelgawad, M. A., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(23), 7172. Available from: [Link]

- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-15.

-

Singh, U. P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie (Weinheim). Available from: [Link]

-

Wright, S. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7), 1675. Available from: [Link]

-

Wright, S. W., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 23(7). Available from: [Link]

-

Vulpetti, A., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3070-84. Available from: [Link]

-

Lee, K., & Lee, K. (2009). Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 249-52. Available from: [Link]

-

Lyssikatos, J. P. (2017). N4-phenyl-quinazoline-4-amine derivatives and related compounds as erbb type i receptor tyrosine kinase inhibitors for the treatment of hyperproliferative diseases. U.S. Patent No. 2017252317-A1. Available from: [Link]

-

Kumar, A., et al. (2021). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 11(52), 32948-32964. Available from: [Link]

- Garlich, J. R., et al. (2012). Pyrimidine derivatives used as PI-3-kinase inhibitors. U.S. Patent No. 8217035B2.

-

Bharate, S. S., et al. (2020). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules, 25(21), 5183. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 3-phenylpyrazolo[3,4-d]pyrimidine-peptide conjugates as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Antiradical Properties of Substituted Pyridin-4-amines

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, mechanistic evaluation, and structure-activity relationships of substituted pyridin-4-amines as potent antiradical agents.

Introduction: The Growing Importance of Synthetic Antioxidants in Combating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions. While natural antioxidants have been extensively studied, the development of synthetic antioxidants offers the advantage of tailored molecular structures with enhanced efficacy, stability, and bioavailability. Among the diverse heterocyclic scaffolds explored for antioxidant potential, substituted pyridin-4-amines have emerged as a promising class of compounds. Their unique electronic properties and amenability to synthetic modification make them ideal candidates for the design of novel radical scavengers. This guide delves into the core principles governing the antiradical activity of these compounds, providing a scientifically grounded framework for their evaluation and development.

Core Mechanisms of Antiradical Action in Substituted Pyridin-4-amines

The ability of substituted pyridin-4-amines to neutralize free radicals primarily hinges on their capacity to donate a hydrogen atom or an electron. The two predominant mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[1] Computational studies on related nitrogen-containing heterocyclic compounds, such as thieno[2,3-d]pyrimidin-4-amine derivatives, provide valuable insights into these mechanisms.[2]

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is largely determined by the Bond Dissociation Enthalpy (BDE) of the N-H bond in the amino group. A lower BDE facilitates easier hydrogen atom abstraction by the radical, leading to higher antiradical activity.[2] The presence of electron-donating groups (EDGs) on the pyridine ring or the amino group can lower the N-H BDE, thus enhancing the HAT-mediated antioxidant capacity.

Single Electron Transfer followed by Proton Transfer (SET-PT)

The SET-PT mechanism involves two steps: the transfer of an electron from the antioxidant to the free radical to form a radical cation, followed by the transfer of a proton. The feasibility of this pathway is governed by the Ionization Potential (IP) of the antioxidant. A lower IP indicates a greater ease of electron donation. Similar to the HAT mechanism, EDGs can decrease the IP, thereby promoting the SET-PT pathway.

The interplay between these mechanisms is often influenced by the solvent environment and the nature of the free radical. In polar solvents, the SET-PT mechanism may be favored, while non-polar solvents tend to promote the HAT mechanism.

Structure-Activity Relationships (SAR): Tailoring Molecular Design for Enhanced Potency

The antiradical efficacy of substituted pyridin-4-amines is profoundly influenced by the nature and position of substituents on the pyridine ring and the exocyclic amino group. Understanding these structure-activity relationships is paramount for the rational design of potent antioxidants.

Impact of Substituents on the Pyridine Ring

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3), methyl (-CH3), and additional amino (-NH2) groups, when attached to the pyridine ring, increase the electron density of the system. This enhancement of electron density lowers both the N-H BDE and the IP, thereby augmenting the antioxidant activity through both HAT and SET-PT mechanisms.[3]

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2) or cyano (-CN) groups tend to decrease the antiradical capacity by withdrawing electron density, which increases the N-H BDE and IP.

Influence of Substituents on the Amino Group

Modification of the exocyclic amino group can also modulate antioxidant activity. Alkyl or aryl substitutions can influence the steric and electronic environment around the nitrogen atom, affecting its ability to donate a hydrogen atom or an electron.

The strategic placement of these functional groups is crucial. For instance, EDGs at the ortho and para positions to the amino group are generally more effective in enhancing antioxidant activity due to their ability to stabilize the resulting radical through resonance.

Synthesis of Substituted Pyridin-4-amines

A variety of synthetic routes are available for the preparation of substituted pyridin-4-amines. A common and versatile approach involves the nucleophilic substitution of a suitable leaving group at the 4-position of the pyridine ring with an amine.

General Synthetic Workflow

Caption: General workflow for the synthesis of substituted pyridin-4-amines.

A typical synthesis may involve reacting a 4-halopyridine derivative with the desired amine in the presence of a base and a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to maximize the yield of the target compound.

Experimental Evaluation of Antiradical Properties

A multi-assay approach is essential for a comprehensive assessment of the antiradical properties of substituted pyridin-4-amines. This typically involves a combination of chemical-based assays and, for more biologically relevant data, cell-based assays.

Chemical-Based Assays

These assays are rapid, cost-effective, and provide a good initial screening of antioxidant potential.

This is one of the most widely used methods. The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm.[4]

Experimental Protocol: DPPH Assay

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh solution of DPPH in the same solvent to a concentration of approximately 0.1 mM.

-

-

Assay Procedure:

-

In a 96-well plate, add a series of dilutions of the test compound.

-

Add the DPPH solution to each well.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[5]

-

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The addition of an antioxidant reduces the ABTS•+, leading to a loss of color, which is measured spectrophotometrically at 734 nm.

Quantitative Data Summary

The antiradical activity of novel compounds is often compared to standard antioxidants. The following table provides a template for presenting such comparative data.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

| Substituted Pyridin-4-amine Derivative 1 | [Insert Value] | [Insert Value] |

| Substituted Pyridin-4-amine Derivative 2 | [Insert Value] | [Insert Value] |

| Ascorbic Acid (Standard) | [Insert Value] | [Insert Value] |

| Trolox (Standard) | [Insert Value] | [Insert Value] |

Note: IC50 values are indicative and can vary based on experimental conditions.[6][7][8][9]

Cell-Based Assays: A Step Towards Biological Relevance

While chemical assays are useful for initial screening, cell-based assays provide a more physiologically relevant assessment of antioxidant activity by considering factors such as cell uptake, metabolism, and localization of the compound.

The CAA assay measures the ability of a compound to inhibit intracellular ROS formation. Cells are co-incubated with the test compound and a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA). The introduction of a free radical generator initiates the oxidation of the probe, leading to an increase in fluorescence. An effective antioxidant will quench these radicals, resulting in a lower fluorescent signal.

Computational Modeling: Predicting Antiradical Potential

Density Functional Theory (DFT) has become an invaluable tool for predicting the antioxidant potential of molecules and elucidating their mechanisms of action.[2] By calculating key quantum chemical descriptors, researchers can gain a deeper understanding of the structure-activity relationships.

Key DFT Descriptors for Antioxidant Activity

-

Bond Dissociation Enthalpy (BDE): As mentioned earlier, a lower BDE for the N-H bond indicates a greater propensity for hydrogen atom donation.

-

Ionization Potential (IP): A lower IP suggests that the molecule can more readily donate an electron.

-

Proton Affinity (PA): This descriptor is relevant for the SPLET mechanism.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A higher HOMO energy generally correlates with a lower IP and greater antioxidant activity.

Caption: Workflow for computational prediction of antiradical properties.

Conclusion and Future Directions

Substituted pyridin-4-amines represent a versatile and promising scaffold for the development of novel antiradical agents. A thorough understanding of their mechanisms of action, guided by both experimental and computational approaches, is crucial for the rational design of highly potent compounds. Future research in this area should focus on:

-

Synthesis and evaluation of diverse libraries of substituted pyridin-4-amines to further refine SAR models.

-

In-depth mechanistic studies to elucidate the precise contributions of HAT and SET-PT pathways for different substitution patterns.

-

Advanced cell-based and in vivo studies to assess the bioavailability, metabolic stability, and efficacy of lead compounds in relevant disease models.

By integrating synthetic chemistry, in vitro and cell-based assays, and computational modeling, the full therapeutic potential of substituted pyridin-4-amines as antioxidants can be realized, paving the way for new treatments for oxidative stress-related diseases.

References

-

Values of IC 50 determined by DPPH assay. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Pyridoxine-derived bicyclic aminopyridinol antioxidants: synthesis and their antioxidant activities. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 10, 2026, from [Link]

-

IC50 values of antioxidant activities, DPPH and ABTS radical scavenging... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. (2024, July 29). Frontiers. Retrieved January 10, 2026, from [Link]

-

IC50 for DPPH and ABTS results (µg/mL). (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

IC 50 values for DPPH • and ABTS •+ radicals' inhibition. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Comparative quantitative structure-activity study of radical scavengers. (2000, November). PubMed. Retrieved January 10, 2026, from [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022, October 11). MDPI. Retrieved January 10, 2026, from [Link]

-

IC50 values of the antioxidant activity test using DPPH method. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. (2011, March 1). NIH. Retrieved January 10, 2026, from [Link]

-

Protective effects of 4-aminopyridine in experimental optic neuritis and multiple sclerosis. (2020, April 1). PubMed. Retrieved January 10, 2026, from [Link]

-

Neuroprotective Properties of 4-Aminopyridine. (2021, March 2). NIH. Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-aminopyridine Lactones and Studies of Their Antioxidant, Antibacterial and Antifungal Properties. (2021, November 15). MDPI. Retrieved January 10, 2026, from [Link]

-

Study of Antioxidant Properties of Agents from the Perspective of Their Action Mechanisms. (2021, November 29). MDPI. Retrieved January 10, 2026, from [Link]

-

Synthetic development and applications of 4-aminopyridine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. (2012, January). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. (2019, February 8). PubMed. Retrieved January 10, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. Retrieved January 10, 2026, from [Link]

-

Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (2019). Scientific & Academic Publishing. Retrieved January 10, 2026, from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022, May 9). PubMed. Retrieved January 10, 2026, from [Link]

-

Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (2024, January 23). PubMed Central. Retrieved January 10, 2026, from [Link]

-

Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Relationship Study. (2024, December 21). MDPI. Retrieved January 10, 2026, from [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

Sources

- 1. Study of Antioxidant Properties of Agents from the Perspective of Their Action Mechanisms | MDPI [mdpi.com]

- 2. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Investigating the cytoprotective effects of 3-Phenylpyridin-4-amine

An In-Depth Technical Guide to Investigating the Cytoprotective Effects of 3-Phenylpyridin-4-amine

Executive Summary

The identification of novel small molecules capable of protecting cells from injurious stimuli is a cornerstone of therapeutic development for a wide range of pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and drug-induced toxicities. Aminopyridine scaffolds have emerged as a promising class of compounds, with derivatives demonstrating diverse biological activities.[1][2] This technical guide outlines a strategic and methodologically rigorous approach to investigate the cytoprotective potential of a specific candidate, 3-Phenylpyridin-4-amine. We will proceed from initial cytotoxicity profiling and primary screening against a validated cellular stress model to in-depth mechanistic assays designed to elucidate the underlying signaling pathways. The protocols described herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice to ensure data integrity and trustworthiness.

Introduction: The Rationale for Investigating 3-Phenylpyridin-4-amine

Cellular stress, arising from factors like oxidative damage, endoplasmic reticulum (ER) dysfunction, or inflammatory mediators, can overwhelm endogenous defense mechanisms, leading to apoptosis or necrosis.[3] Cytoprotective agents aim to bolster these defenses, promoting cell survival. The pyridine ring is a privileged structure in medicinal chemistry, and its derivatives are known to possess a wide array of biological functions.[4][5]

Specifically, the aminopyridine family has a compelling history. The well-known derivative 4-aminopyridine (4-AP, Fampridine) is an FDA-approved potassium channel blocker used to improve walking in patients with multiple sclerosis, demonstrating the neuroactive potential of this scaffold.[6] Research has shown that 4-AP can have complex, context-dependent effects, including the attenuation of inflammation and apoptosis.[7][8] Furthermore, studies on various other 3-aminopyridin-2(1H)-one derivatives have documented significant, dose-dependent cytoprotective effects against cellular damage.[1][2]

This collective evidence provides a strong rationale for investigating 3-Phenylpyridin-4-amine. Its structure, featuring the core aminopyridine moiety combined with a phenyl group, suggests potential for unique biological interactions and a favorable pharmacokinetic profile. This guide provides the experimental blueprint to rigorously test this hypothesis.

Physicochemical Characterization of 3-Phenylpyridin-4-amine

Prior to biological evaluation, it is imperative to confirm the identity and purity of the test compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂ | [9] |

| Molecular Weight | 170.21 g/mol | [9] |

| IUPAC Name | 3-phenylpyridin-4-amine | [10] |

| CAS Number | 1211524-38-7 | [10] |

| Appearance | White to off-white solid | [9] |

| Solubility | Determine empirically in DMSO and culture medium | N/A |

Protocol: Prepare a 100 mM stock solution in sterile, anhydrous DMSO. Create serial dilutions from this stock for all experiments. The final concentration of DMSO in the cell culture medium should never exceed 0.1% to avoid solvent-induced cytotoxicity.

Overall Experimental Design and Workflow

Our investigative strategy is a tiered approach, beginning with broad screening and progressively focusing on the mechanism of action. This ensures that resources are directed toward the most promising avenues of inquiry.

Caption: Tiered experimental workflow for evaluating 3-Phenylpyridin-4-amine.

Core Methodologies and Protocols

Cell Line Selection and Culture

Rationale: The choice of cell line should be relevant to a potential therapeutic application. For initial screening, a robust and well-characterized cell line is recommended. Human neuroblastoma (SH-SY5Y) or hepatocellular carcinoma (HepG2) cells are excellent choices as they are widely used in oxidative stress and toxicology studies.

Protocol:

-

Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage cells upon reaching 80-90% confluency. Use cells between passages 5 and 20 for all experiments to ensure consistency.

Foundational Assay: Intrinsic Cytotoxicity

Rationale: Before testing for cytoprotection, we must determine the concentration range at which 3-Phenylpyridin-4-amine itself is not toxic to the cells. This establishes the safe therapeutic window for subsequent experiments.

Protocol (MTT Assay):

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 3-Phenylpyridin-4-amine in culture medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Replace the old medium with 100 µL of the compound-containing medium.

-

Controls: Include wells with "Vehicle Control" (medium with 0.1% DMSO) and "No-Cell Control" (medium only, for background subtraction).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the concentration at which no significant toxicity is observed.

Establishing the Cellular Stress Model

Rationale: To observe a protective effect, a consistent and sublethal level of cellular injury must be established. We will use hydrogen peroxide (H₂O₂) to induce oxidative stress, a common mechanism of cell damage.[11] The goal is to find an H₂O₂ concentration that reduces cell viability by approximately 50% (IC₅₀), providing a sufficient window to detect protection.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in 4.2.

-

Stressor Treatment: After 24 hours, treat cells with a range of H₂O₂ concentrations (e.g., 50, 100, 200, 400, 800 µM) for a fixed duration (e.g., 6 hours).

-

Viability Assessment: Perform the MTT assay as described above.

-

Analysis: Determine the H₂O₂ concentration that results in ~50% cell viability. This concentration will be used for all subsequent cytoprotection experiments.

Primary Cytoprotection Screening

Rationale: This is the core experiment to determine if pre-treatment with 3-Phenylpyridin-4-amine can protect cells from the H₂O₂-induced insult.

Protocol:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate.

-

Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of 3-Phenylpyridin-4-amine (determined in section 4.2). Incubate for a set pre-treatment time (e.g., 2, 6, or 12 hours).

-

Stressor Addition: After pre-treatment, add the pre-determined IC₅₀ concentration of H₂O₂ directly to the wells.

-

Controls (Crucial for Data Integrity):

-

Vehicle Control: Cells treated with 0.1% DMSO only (represents 100% viability).

-

Stressor Control: Cells treated with 0.1% DMSO and H₂O₂ (represents ~50% viability).

-

Compound Control: Cells treated with the highest concentration of 3-Phenylpyridin-4-amine only (to confirm no toxicity in this setup).

-

-

Incubation: Incubate for the stress duration (e.g., 6 hours).

-

Viability Assessment: Perform the MTT assay.

-

Analysis: Calculate the percentage of cell viability for each condition. A significant increase in viability in the "Compound + Stressor" group compared to the "Stressor Control" group indicates a cytoprotective effect.

| Treatment Group | Hypothetical Viability (%) | Interpretation |

| Vehicle Control | 100 ± 5.2 | Baseline viability. |

| Stressor Control (H₂O₂) | 48 ± 4.5 | Successful induction of sublethal stress. |

| 1 µM Compound + H₂O₂ | 65 ± 5.1 | Moderate cytoprotection observed. |

| 5 µM Compound + H₂O₂ | 82 ± 6.3 | Strong, dose-dependent cytoprotection. |

| 5 µM Compound Only | 98 ± 4.9 | Confirms compound is not toxic at this concentration. |

Mechanistic Assay 1: Intracellular ROS Measurement

Rationale: Since the stressor is H₂O₂, a plausible mechanism of protection is direct or indirect antioxidant activity. We can measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA. Cytoprotective effects are often linked to the scavenging of ROS.[12]

Protocol:

-

Follow the seeding and pre-treatment steps (1 and 2) from the cytoprotection protocol (4.4) using a black, clear-bottom 96-well plate.

-

Probe Loading: After pre-treatment, wash cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark.

-

Stressor Addition: Wash cells again with PBS and add medium containing H₂O₂ (with or without the compound, as per the control scheme in 4.4).

-

Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) over time (e.g., every 15 minutes for 2 hours) using a plate reader.

-

Analysis: A reduction in the fluorescence signal in compound-treated wells compared to the stressor-only wells indicates a decrease in intracellular ROS.

Mechanistic Assay 2: Apoptosis Assessment

Rationale: Cellular stress often triggers programmed cell death (apoptosis), which is executed by a cascade of enzymes called caspases.[3] If 3-Phenylpyridin-4-amine is cytoprotective, it may be inhibiting this apoptotic pathway.

Protocol (Caspase-Glo® 3/7 Assay):

-

Perform the cytoprotection experiment in a white-walled 96-well plate up to the end of the stressor incubation period (step 5 in protocol 4.4).

-

Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours in the dark.

-

Measurement: Read the luminescence using a plate reader.

-

Analysis: A significant decrease in the luminescent signal in the compound-treated group compared to the stressor control indicates inhibition of caspase-3/7 activity and an anti-apoptotic effect.

Proposed Mechanism of Action & Potential Signaling Pathways

Based on the hypothetical results where 3-Phenylpyridin-4-amine reduces ROS and inhibits apoptosis, we can propose a potential mechanism. The compound may activate pro-survival signaling pathways that enhance the cell's endogenous antioxidant response and inhibit apoptotic machinery. Key pathways to investigate include the PI3K/Akt pathway, which promotes cell survival, and the Nrf2 pathway, the master regulator of the antioxidant response.[12]

Sources